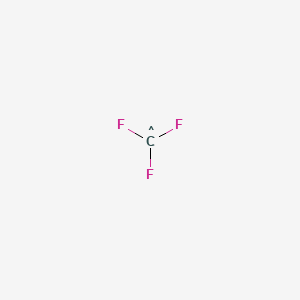

Trifluoromethyl radical

Description

Properties

CAS No. |

2264-21-3 |

|---|---|

Molecular Formula |

CF3 |

Molecular Weight |

69.006 g/mol |

InChI |

InChI=1S/CF3/c2-1(3)4 |

InChI Key |

WZKSXHQDXQKIQJ-UHFFFAOYSA-N |

Canonical SMILES |

[C](F)(F)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of the Trifluoromethyl Radical

Electronic Structure and Thermochemical Properties

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations have been instrumental in determining the electronic structure and geometry of the trifluoromethyl radical. Unlike the planar methyl radical (•CH₃), the •CF₃ radical possesses a pyramidal structure. worldscientific.com This non-planar geometry is a consequence of the high electronegativity of the fluorine atoms, which draws electron density away from the central carbon atom, leading to a greater p-character in the singly occupied molecular orbital (SOMO) and consequently a pyramidal geometry.

Various computational methods, including Density Functional Theory (DFT) and ab initio calculations, have been employed to model the •CF₃ radical. researchgate.netunizar.esresearchgate.net For instance, DFT calculations using the M06-2X functional with a def2-TZVP basis set have been shown to provide a good balance between accuracy and computational cost for studying organic radicals. unizar.esresearchgate.net These calculations consistently predict a pyramidal C₃ᵥ symmetry for the radical. The calculated F-C-F bond angle is approximately 107.8°, deviating significantly from the 120° angle of a planar radical. worldscientific.com

The electronic ground state of the •CF₃ radical is a doublet state. The unpaired electron resides in a non-bonding orbital, which is primarily localized on the carbon atom and has significant p-character, further supporting the pyramidal geometry.

Table 1: Calculated Geometrical Parameters for the this compound

| Parameter | Calculated Value | Reference |

|---|---|---|

| C-F Bond Length | ~1.35 Å | worldscientific.com |

| F-C-F Bond Angle | ~107.8° | worldscientific.com |

Homolytic Bond Dissociation Enthalpies of Trifluoromethyl Precursors

The ease of formation of the this compound is critical for its application in synthesis. This is often quantified by the homolytic bond dissociation enthalpy (BDE) of the X-CF₃ bond in a precursor molecule. A lower BDE indicates a more facile generation of the •CF₃ radical. Computational studies have provided a comprehensive understanding of the BDEs for a wide range of trifluoromethylating reagents. sioc-journal.cnacs.org

Systematic computational studies, for example using the SMD-M06-2X/[6-311++G(2df, 2p)-Def2-QZVPPD]//SMD-M06-2X/[6-31+G(d)-LANL2DZ] method, have been used to construct scales of this compound donor abilities. sioc-journal.cn These studies reveal that the nature of the atom or group 'X' directly bonded to the CF₃ moiety has a profound impact on the BDE. For instance, reagents with weaker X-CF₃ bonds, such as certain sulfur- or iodine-containing compounds, are more effective radical precursors.

Table 2: Calculated Homolytic Bond Dissociation Enthalpies (BDEs) for Selected Trifluoromethyl Precursors

| Precursor (X-CF₃) | BDE (kcal/mol) | Computational Method |

|---|---|---|

| CH₃-CF₃ | 106.1 | G3 |

| I-CF₃ | 54.2 | G3 |

| PhS-CF₃ | 72.5 | M06-2X |

Note: The presented BDE values are illustrative and can vary slightly depending on the computational method and basis set used.

Ionization Potentials and Electron Affinities of the this compound

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that govern the radical's behavior in electron transfer processes. The IP is the energy required to remove an electron from the radical to form the trifluoromethyl cation (CF₃⁺), while the EA is the energy released upon addition of an electron to form the trifluoromethyl anion (CF₃⁻).

Both experimental techniques and quantum chemical calculations have been employed to determine these values. acs.orgccspublishing.org.cnresearchgate.net Computational methods, such as the ωB97X-D functional, have been shown to be reliable for predicting the IP and EA of trifluoromethyl-containing compounds. acs.org The calculated values are generally in good agreement with experimental data obtained from techniques like photoelectron spectroscopy and electron impact methods.

Table 3: Experimental and Calculated Ionization Potential and Electron Affinity of the this compound

| Property | Experimental Value (eV) | Calculated Value (eV) | Reference |

|---|---|---|---|

| Ionization Potential | 8.76 - 10.6 | ~9.2 | researchgate.net |

Note: The range in experimental values reflects the different experimental techniques and conditions used.

Conformational Analysis and Inversion Barriers

As established, the this compound adopts a pyramidal geometry. This non-planar structure can undergo a process of pyramidal inversion, where the carbon atom passes through a planar transition state to invert its configuration. The energy required for this inversion is known as the inversion barrier.

Computational studies have been crucial in quantifying this barrier. worldscientific.com Compared to the methyl radical, which has a negligible inversion barrier, the this compound exhibits a significant barrier to inversion. This high barrier is attributed to the strong electron-withdrawing nature of the fluorine atoms, which increases the p-character of the SOMO and stabilizes the pyramidal geometry. The planar transition state is destabilized due to increased bond angle strain and less favorable orbital interactions. The calculated inversion barrier for •CF₃ is substantial, making it configurationally more stable than many other small radicals.

Table 4: Calculated Inversion Barrier for the this compound

| Computational Method | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|

| Ab initio | ~25 | worldscientific.com |

Redox Energetics and Single Electron Transfer Processes

Computational Determination of Redox Potentials for Trifluoromethylated Species

The redox potential of a species is a measure of its tendency to gain or lose electrons. For trifluoromethylated compounds and the this compound itself, these potentials are critical for understanding and designing reactions that proceed via single electron transfer (SET) pathways.

Quantum chemical methods have emerged as a powerful tool for the reliable prediction of redox potentials. acs.org By calculating the Gibbs free energy of the species in its oxidized and reduced forms, often in a specific solvent using a solvation model like the SMD model, it is possible to determine the one-electron absolute redox potentials. acs.org For instance, the ωB97X-D method has been successfully applied to calculate the redox potentials of a large number of trifluoromethyl-containing compounds and trifluoromethylated radicals in acetonitrile (B52724). acs.org These theoretical predictions have been shown to be valuable for interpreting experimental observations and for guiding the design of new trifluoromethylation reactions. acs.org

Table 5: Calculated Redox Potentials for Selected Trifluoromethyl Species in Acetonitrile

| Redox Couple | E° (V vs. SCE) | Computational Method |

|---|---|---|

| CF₃⁺ / •CF₃ | 2.37 | ωB97X-D |

Note: The values are referenced to the Saturated Calomel Electrode (SCE) and are dependent on the computational level and solvent model.

Assessment of this compound Donor Abilities (TR•DA)

The capacity of a molecule to act as a source for the this compound is quantified by its this compound Donor Ability (TR•DA). This property is critical for the rational design of new trifluoromethylating reagents and for selecting the appropriate reagent for a specific chemical transformation. researchgate.net Computationally, the TR•DA is most commonly estimated by calculating the homolytic Bond Dissociation Enthalpy (BDE) of the bond connecting the CF3 group to the rest of the molecule (X-CF3). rsc.org A lower BDE value indicates a greater propensity to release the •CF3 radical, signifying a more potent donor.

Density Functional Theory (DFT) is the predominant computational method for these assessments. Specifically, functionals like M06-2X, often paired with robust basis sets, have proven effective in providing BDE values that correlate well with experimental observations. rsc.orgchemrxiv.org Researchers have systematically computed the X–CF3 BDEs for a wide array of reagents, creating comprehensive scales that serve as an energetic guide for chemists. researchgate.netrsc.org One such study established a TR•DA scale spanning a range of over 100 kcal·mol⁻¹, covering 35 different radical trifluoromethylating reagents. researchgate.netrsc.org

These computational screenings are not limited to known compounds; they are also pivotal in the in silico design of novel reagents. For instance, theoretical evaluation of the S–CF3 bond dissociation energy in trifluoromethyl thianthrenium triflate helped to rationalize its formation and reactivity as a source for electrophilic, radical, and nucleophilic trifluoromethylation. researchgate.netshu.ac.uk The influence of activators, such as those used in single-electron transfer (SET) processes, on the TR•DA has also been investigated, showing that SET is a highly efficient method for promoting •CF3 release. researchgate.netchemrxiv.org

The table below presents computationally derived BDEs for several common trifluoromethylating reagents, illustrating the range of donor abilities.

Table 1: Computationally Determined Bond Dissociation Enthalpies (BDEs) for Selected •CF3 Donors This table is interactive and can be sorted by clicking on the column headers.

| Compound Name | Reagent Type | Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|---|

| Trifluoromethane (Fluoroform) | Precursor | G3, CCSD(T) | 106.4 ± 0.5 | rsc.org |

| Trifluoromethyl Iodide | Precursor | Not Specified | ~54 | researchgate.net |

| Langlois Reagent (CF3SO2Na) | Radical Precursor | M06-2X | Not Directly Calculated | pnas.orgmdpi.com |

| Togni Reagent I | Electrophilic/Radical | M06-2X | ~83 | researchgate.net |

| Umemoto Reagent | Electrophilic/Radical | M06-2X | ~88 | researchgate.net |

Mechanistic Elucidation and Kinetic Modeling

Beyond assessing donor ability, computational chemistry provides profound insights into the reaction mechanisms and kinetics involving the this compound.

Computational Mapping of Reaction Pathways and Transition States

The complete step-by-step mechanism of a chemical reaction can be mapped out by calculating its potential energy surface (PES). uci.educhemrxiv.org This involves identifying and optimizing the geometries of all reactants, intermediates, products, and, most importantly, the transition states that connect them. nih.gov DFT methods, such as M06-2X, are frequently used to perform these geometry optimizations and frequency calculations, which confirm whether a structure is a stable minimum or a transition state (characterized by a single imaginary frequency). nih.govsioc-journal.cn

For example, in the trifluoromethylation of alkenes, computational studies have detailed the reaction coordinates, showing the energy barrier for the initial addition of the •CF3 radical to the double bond. rsc.org These calculations can reveal subtle differences in reactivity, such as why the •CF3 radical is electrophilic while the •CF2H radical is nucleophilic in reactions with heterocycles. nih.gov By comparing the Gibbs activation energies for attack at different positions, the observed regioselectivity can be explained and predicted. nih.gov Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that a calculated transition state correctly connects the intended reactants and products on the PES. nih.gov

Estimation of Rate Constants for this compound Reactions

Once a transition state has been located and its energy calculated, the rate constant (k) for that elementary reaction step can be estimated using Transition State Theory (TST). rsc.orgacs.org TST provides a direct link between the computed Gibbs free energy of activation (ΔG‡) and the reaction rate. The theory can be applied to various reactions, including radical recombinations and additions. acs.orgchemrxiv.org

For instance, canonical flexible TST has been used to calculate the high-pressure rate coefficients for the recombination of •CF3 radicals over a wide temperature range, showing a negative temperature dependence. acs.org In other studies, experimental rate constants for the addition of •CF3 to various alkenes have been determined using competition kinetics and found to be in the range of 10⁶ M⁻¹ s⁻¹. chemrxiv.orgrsc.orgchemrxiv.org These experimental values provide a crucial benchmark for validating and refining computational predictions. The Arrhenius parameters (pre-exponential factor and activation energy) can also be derived from temperature-dependent kinetic studies, both experimental and computational, offering a more complete picture of the reaction kinetics. rsc.orgcdnsciencepub.com

Predictive Modeling of Reaction Networks and Competing Pathways

In a typical chemical reaction, the desired transformation often competes with various side reactions. The this compound is a highly reactive intermediate that can participate in multiple pathways, such as direct addition, hydrogen atom abstraction, or other radical-radical couplings. pnas.org Predictive modeling of these complex reaction networks is a powerful tool for understanding reaction outcomes and optimizing for a specific product. rsc.orgdntb.gov.ua

This modeling involves constructing a reaction network that includes all plausible elementary steps—both productive and undesired. rsc.orgpnas.org By inputting the rate constants for each step, which are often derived from the computational methods described in section 2.3.2, a system of kinetic differential equations is created. Solving these equations simulates the concentration of each species over time, allowing for the prediction of product distributions and reaction yields under various conditions. chemrxiv.orgdntb.gov.ua Such kinetic models have been successfully used to discern probable reaction mechanisms from a set of hypothesized candidates and to understand the role of various reagents and intermediates in complex systems, including electrochemical trifluoromethylations. rsc.orgchemrxiv.org The presence of multiple competing pathways, such as in photoredox catalysis where both oxidative and reductive quenching cycles can operate, makes kinetic modeling essential for elucidating the dominant mechanism and optimizing catalytic efficiency. rsc.org

Generation Methodologies for the Trifluoromethyl Radical

Chemical Initiation Strategies

Chemical methods for generating the trifluoromethyl radical involve the use of chemical reagents to induce either the oxidation of nucleophilic trifluoromethyl sources or the reduction of electrophilic ones.

Chemical Oxidation of Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylating reagents can be oxidized to generate the this compound. This approach often involves the use of a chemical oxidant to facilitate a single-electron transfer (SET) process.

A prominent example is the oxidation of sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent. This stable and inexpensive salt can be oxidized by various agents, such as tert-butyl hydroperoxide (t-BuOOH), to produce the this compound. The reaction proceeds via the formation of a trifluoromethanesulfonyl radical, which then extrudes sulfur dioxide to yield the •CF3 radical.

Another important nucleophilic source is trifluoroacetic acid (TFA) and its derivatives. The oxidative decarboxylation of trifluoroacetate (B77799) can generate the this compound. This transformation, however, requires a potent oxidant due to the high oxidation potential of trifluoroacetate.

| Nucleophilic Reagent | Oxidant | Key Findings |

| Sodium Trifluoromethanesulfinate (CF3SO2Na) | tert-Butyl hydroperoxide (t-BuOOH) | Effective for the trifluoromethylation of electron-rich aromatic compounds via a radical mechanism. |

| Sodium Trifluoromethanesulfinate (CF3SO2Na) | Copper(II) salts | The presence of a copper(II) catalyst can facilitate the oxidation and improve reaction outcomes. |

| Trifluoroacetic Acid (TFA) | Strong Oxidants | Challenging due to high oxidation potential, but achievable under forcing conditions. |

Single Electron Reduction of Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylating reagents, which are typically hypervalent iodine or sulfonium (B1226848) salts, can undergo single-electron reduction to generate the this compound.

Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are widely used electrophilic CF3 sources. These reagents can be reduced by various means, including electron-rich species, to afford the this compound through a single-electron transfer (SET) process. This method has been employed in a range of trifluoromethylation reactions.

Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, represent another class of electrophilic precursors. Similar to Togni's reagents, they can be reduced via a single-electron transfer to release the this compound. The choice of reducing agent and reaction conditions can influence the efficiency of radical generation.

| Electrophilic Reagent | Reducing Agent/Method | Key Findings |

| Togni's Reagent | Electron-rich species (e.g., enamines) | Single-electron transfer from the reductant leads to the formation of the •CF3 radical. |

| Togni's Reagent | Copper(I) species | Copper(I) can act as a reductant to generate the this compound from Togni's reagent. |

| Umemoto's Reagent | Single-electron reductants | Reduction of the sulfonium salt generates the this compound. |

Photochemical Induction Protocols

Photochemical methods utilize light energy to induce the formation of the this compound, often offering mild reaction conditions and high temporal and spatial control.

Photoredox Catalysis for this compound Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating the this compound from various precursors. This methodology relies on a photocatalyst that, upon excitation by light, can engage in single-electron transfer processes with a trifluoromethyl source.

Ruthenium and iridium polypyridyl complexes are commonly employed as photocatalysts. For instance, excited [Ru(bpy)3]2+* can reduce electrophilic trifluoromethylating reagents or oxidize nucleophilic ones to generate the •CF3 radical. Trifluoromethyl iodide (CF3I) and bromotrifluoromethane (B1217167) (CF3Br) are effective precursors in these systems. The choice of photocatalyst and its redox properties are crucial for the success of the reaction.

| Photocatalyst | CF3 Source | Key Findings |

| [Ru(bpy)3]Cl2 | Trifluoromethyl Iodide (CF3I) | Enables the enantioselective α-trifluoromethylation of aldehydes under visible light. |

| fac-Ir(ppy)3 | Bromotrifluoromethane (CF3Br) | Effective for the trifluoromethylation of O-silyl enol ethers under mild conditions. |

| Organic Dyes (e.g., Eosin (B541160) Y) | Trifluoroacetic Anhydride (B1165640) | Can be used in combination with an activator for the decarboxylative generation of •CF3. |

Photoinduced Homolysis of Trifluoromethyl Precursors

Direct homolytic cleavage of a carbon-halogen or other labile bond in a trifluoromethyl-containing precursor can be induced by UV or visible light.

Trifluoromethyl iodide (CF3I) is a classic precursor that undergoes homolysis of the C-I bond upon irradiation with UV light to generate the this compound and an iodine atom. This method has been historically important for fundamental studies of this compound reactions.

Trifluoroacetyl compounds, such as bis(trifluoroacetyl) peroxide, can also undergo photoinduced homolysis to yield trifluoromethyl radicals. The peroxide bond is readily cleaved by light to generate two trifluoroacetoxy radicals, which then decarboxylate to form •CF3 radicals.

| Precursor | Light Source | Key Findings |

| Trifluoromethyl Iodide (CF3I) | UV light | Direct photolysis leads to the efficient generation of trifluoromethyl radicals. |

| Bis(trifluoroacetyl) peroxide | UV light | Homolytic cleavage of the peroxide bond followed by decarboxylation yields •CF3 radicals. |

| Umemoto's Reagent | Visible light | Can undergo photoinduced homolysis to generate the this compound without a photocatalyst. |

Electrochemical Approaches

Electrochemical methods offer a green and versatile alternative for the generation of the this compound, avoiding the need for stoichiometric chemical oxidants or reductants.

Anodic oxidation can be used to generate the this compound from nucleophilic precursors. The electrochemical oxidation of sodium trifluoromethanesulfinate (CF3SO2Na) at a platinum or carbon anode produces the this compound. This method has been applied to the trifluoromethylation of various organic substrates. Similarly, the anodic oxidation of trifluoroacetate can lead to the formation of the •CF3 radical via oxidative decarboxylation.

Conversely, cathodic reduction can be employed to generate the this compound from electrophilic precursors. For example, the electrochemical reduction of bromotrifluoromethane (CF3Br) at a cathode can lead to the formation of the this compound. The choice of electrode material and reaction conditions is critical for achieving high efficiency and selectivity in these electrochemical transformations.

| Electrochemical Method | Precursor | Electrode | Key Findings |

| Anodic Oxidation | Sodium Trifluoromethanesulfinate (CF3SO2Na) | Platinum or Carbon | A green and efficient method for generating •CF3 radicals. |

| Anodic Oxidation | Trifluoroacetic Acid (TFA) | Platinum | Enables the use of an inexpensive CF3 source through oxidative decarboxylation. |

| Cathodic Reduction | Bromotrifluoromethane (CF3Br) | Various cathodes | Provides a route to the this compound from a readily available precursor. |

Anodic Generation of Trifluoromethyl Radicals

Electrochemical synthesis offers a green and efficient route for generating trifluoromethyl radicals. Anodic oxidation provides a direct method for the formation of •CF₃ from readily available precursors. A prominent example involves the anodic oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent. rsc.orgresearchgate.netorganic-chemistry.org This process involves the transfer of an electron from the trifluoromethanesulfinate anion at the anode to form a trifluoromethanesulfinate radical, which then decomposes to release sulfur dioxide and the desired this compound. rsc.org

The reaction can be summarized as follows: CF₃SO₂⁻ - e⁻ → •CF₃SO₂ → •CF₃ + SO₂

This method is advantageous due to the use of an inexpensive and stable trifluoromethyl source. rsc.orgresearchgate.net The process is typically carried out in an undivided electrochemical cell, often using a carbon-based anode and a platinum cathode. organic-chemistry.org Research has shown that various parameters can influence the efficiency of radical generation and subsequent reactions, including the choice of electrode materials, solvent, and the presence of additives like water. rsc.orgresearchgate.net For instance, in the presence of aryl alkynes, anodically generated trifluoromethyl radicals can participate in competitive pathways, leading to either aryl trifluoromethylation or oxytrifluoromethylation. rsc.org

Recent studies have focused on optimizing this process by exploring different electrode materials and reaction conditions. For example, the use of 3D-printed stainless steel electrodes has been investigated to suppress electrode fouling, a common issue in electrochemical reactions. rsc.org

Electrochemical Reductive Activation of Trifluoromethyl Sources

In addition to anodic oxidation, trifluoromethyl radicals can also be generated through the reductive activation of various trifluoromethyl sources. This approach typically involves the single-electron reduction of a suitable precursor at the cathode. A variety of reagents can serve as sources for the this compound under reductive electrochemical conditions. researchgate.net

Some common trifluoromethyl sources activated by electrochemical reduction include:

Trifluoromethyl halides (e.g., CF₃I, CF₃Br): These compounds can undergo reductive cleavage of the carbon-halogen bond to form the this compound.

Umemoto's and Shibata's reagents: These sulfonium-based reagents are effective precursors for •CF₃ generation upon electrochemical reduction. researchgate.net

Togni's reagents: Hypervalent iodine compounds that can be reduced to generate trifluoromethyl radicals.

Cyclic voltammetry studies have been instrumental in understanding the electrochemical behavior of these reagents and determining their reduction potentials. researchgate.net For instance, the reduction of Umemoto's and Shibata's reagents has been shown to occur in distinct steps, with the initial reduction leading to the cleavage of the S-CF₃ bond and formation of the this compound. researchgate.net The choice of solvent, such as acetonitrile (B52724) or dimethylformamide, can significantly influence the stability and reactivity of these reagents during the electrochemical process. researchgate.net This methodology has been successfully applied in various synthetic transformations, including the trifluoromethylation of alkenes. organic-chemistry.org

Transition Metal-Mediated Generation

Transition metals play a pivotal role in mediating the formation of trifluoromethyl radicals from a wide array of precursors. Copper, silver, and gold complexes have been extensively studied for their ability to facilitate these transformations through various mechanistic pathways.

Copper-Catalyzed this compound Formation

Copper catalysis is a cornerstone of modern trifluoromethylation chemistry. Copper complexes can engage in single-electron transfer (SET) processes to generate trifluoromethyl radicals from various sources. The proposed mechanisms often involve the formation of a Cu-CF₃ intermediate.

Several trifluoromethylating agents are commonly employed in copper-catalyzed reactions:

Togni's reagent: A hypervalent iodine compound that reacts with copper to generate a CF₃ radical.

Langlois' reagent (NaSO₂CF₃): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), this reagent generates a CF₃ radical via a copper-mediated process. nih.gov

Trifluoroacetate: Decarboxylation of trifluoroacetate in the presence of copper can lead to the formation of a CuCF₃ species. nih.gov

Mechanistic studies suggest that the reaction pathway can involve the formation of an aryl radical, which then reacts with a Cu(II)CF₃ complex. nih.gov In some cases, photoredox catalysis is combined with copper catalysis to generate the CF₃ radical from sources like CF₃I. nih.gov Copper salts are known to efficiently trap carbon-centered radicals, enabling transformations that are challenging through traditional oxidative addition pathways. acs.org While many copper-catalyzed trifluoromethylations proceed via radical intermediates, it is important to note that non-radical pathways, such as those involving reductive elimination from a high-valent copper center, have also been proposed. nih.gov

| Trifluoromethyl Source | Typical Co-reagent/Condition | Proposed Intermediate |

|---|---|---|

| Togni's Reagent | - | •CF₃ |

| Langlois' Reagent (NaSO₂CF₃) | TBHP | •CF₃ |

| Trifluoroacetate | Heat | CuCF₃ |

| CF₃I | Photoredox Catalyst | •CF₃ |

Involvement of Silver and Gold Complexes in Radical Generation

While less common than copper, silver and gold complexes also play a role in mediating trifluoromethylation reactions, sometimes involving radical pathways.

Silver Complexes: Silver-mediated trifluoromethylation of arenes using trimethyl(trifluoromethyl)silane (TMSCF₃) has been reported. nih.gov The proposed mechanism involves the in-situ formation of a AgCF₃ intermediate from AgF and TMSCF₃. nih.gov While a pathway involving the generation of a free this compound followed by aromatic substitution was initially hypothesized, preliminary studies suggest that a free •CF₃ might not be the primary intermediate. nih.gov Further research has explored the unimolecular reactivity of high-valent argentate complexes of the type [Ag(R)(CF₃)₃]⁻, which have been shown to undergo competing concerted reductive eliminations and radical losses in the gas phase. acs.org

Gold Complexes: Gold trifluoromethyl complexes, particularly Au(I) and Au(III) species, have been synthesized and characterized. rsc.orgrsc.org While many gold-catalyzed reactions are thought to proceed through non-radical pathways involving reductive elimination, evidence for radical intermediates has been observed in some cases. rsc.org For example, the homoleptic [Au(CF₃)₄]⁻ complex has been shown to be capable of losing a CF₃ radical. acs.org However, in contrast to their copper and silver counterparts, [Au(R)(CF₃)₃]⁻ complexes are generally not suitable for mediating trifluoromethylation reactions via radical pathways due to competing reactions like CF₂ elimination. acs.org

Biocatalytic Pathways

The use of enzymes to catalyze chemical reactions offers a powerful approach to achieve high selectivity and efficiency under mild conditions. Recently, biocatalytic methods for the generation of trifluoromethyl radicals have emerged as a promising area of research.

Enzymatic Generation of Trifluoromethyl Radicals

Researchers have successfully engineered metalloenzymes to generate and control trifluoromethyl radicals for synthetic applications. A notable example is the use of a non-heme iron enzyme, hydroxymandelate synthase from Amycolatopsis orientalis (AoHMS). nih.govchemrxiv.orgchemrxiv.orgacs.org This enzyme has been shown to be capable of generating CF₃ radicals from hypervalent iodine(III) reagents, such as Togni's reagent. chemrxiv.org

The proposed mechanism involves the oxidation of the Fe(II) center of the enzyme to Fe(III) by the Togni reagent, which concurrently generates a this compound. chemrxiv.org The enzyme's chiral active site can then direct this radical for enantioselective transformations, such as the trifluoromethyl azidation of alkenes. nih.govchemrxiv.orgchemrxiv.orgacs.org Through directed evolution, variants of these enzymes have been developed with improved yield and enantioselectivity. researchgate.net This biocatalytic platform has demonstrated the potential to be extended to other related transformations by modifying the hypervalent iodine(III) reagent. chemrxiv.orgacs.org Preliminary mechanistic studies involving these enzymatic systems suggest the involvement of radical intermediates. researchgate.net

| Enzyme | Trifluoromethyl Source | Key Finding |

|---|---|---|

| Hydroxymandelate Synthase (AoHMS) | Hypervalent Iodine(III) Reagents (e.g., Togni's reagent) | Enantioselective alkene trifluoromethyl azidation. nih.govchemrxiv.orgchemrxiv.orgacs.org |

| Engineered Non-heme Iron Enzymes | Hypervalent Iodine(III) Reagents | Yields up to 73% and 96:4 enantiomeric ratio for trifluoromethyl azidation products. nih.govchemrxiv.orgacs.org |

Mechanochemical Activation

Mechanochemistry, the use of mechanical force to induce chemical transformations, has emerged as a sustainable and efficient method for generating radical species. researchgate.net This approach often avoids the need for bulk solvents and can proceed under mild conditions.

A prominent mechanochemical technique for •CF₃ generation involves the use of ball milling in conjunction with piezoelectric materials. rsc.orgnih.gov Piezoelectricity is the accumulation of electric charge in certain solids in response to applied mechanical stress. wikipedia.org Materials such as barium titanate (BaTiO₃) are commonly employed for this purpose. researchgate.netresearchgate.net

The process begins when mechanical forces, such as the impact from grinding balls in a mill, are applied to a piezoelectric material. researchgate.net This force induces electrical polarization within the material, creating a potential difference. researchgate.netnih.gov This electrical potential is then capable of mediating single-electron transfer (SET) processes. For instance, the polarized piezoelectric material can donate an electron to a suitable this compound precursor, such as a Togni or Umemoto reagent, leading to the formation of the •CF₃ radical. rsc.orgrsc.org

This mechanoredox strategy has been successfully applied to the C-H trifluoromethylation of various aromatic and N-heterocyclic compounds. researchgate.netnih.gov The solid-state nature of this method offers a cleaner and more sustainable alternative to traditional solution-based approaches. researchgate.netscilit.com Control experiments have demonstrated the essential role of both the piezoelectric material and the mechanical action of the ball mill for the reaction to proceed efficiently. rsc.org

Table 1: Examples of Piezoelectric Materials Used in Mechanochemical •CF₃ Radical Generation

| Piezoelectric Material | Chemical Formula | Precursor for •CF₃ | Application | Reference |

|---|---|---|---|---|

| Barium Titanate | BaTiO₃ | Togni Reagent II | C(sp²)-H trifluoromethylation of enamides | rsc.org |

| Barium Titanate | BaTiO₃ | Umemoto's Reagent | C-H trifluoromethylation of N-heterocycles | rsc.org |

Comprehensive Analysis of this compound Precursors and Reagent Systems

A variety of chemical reagents have been developed to serve as precursors for the this compound under different activation conditions. These reagents are designed to readily release a •CF₃ radical upon receiving an appropriate stimulus, such as light, heat, or a chemical reductant/oxidant.

Trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, is a versatile source of the trifluoromethyl group. While it is primarily known for its role in nucleophilic trifluoromethylation, it can also serve as a precursor to the this compound. The generation of •CF₃ from TMSCF₃ typically requires activation, often through photoredox catalysis. In such systems, a photocatalyst, upon excitation by visible light, can engage in an electron transfer process with TMSCF₃ to generate the radical.

Sulfur-based reagents are a significant class of this compound precursors.

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): This compound can generate the •CF₃ radical through reductive pathways. For example, photoredox catalysis can be employed where a photoexcited catalyst reduces CF₃SO₂Cl, leading to the cleavage of the S-C bond and release of the •CF₃ radical along with sulfur dioxide and a chloride ion.

Sodium Trifluoromethanesulfinate (CF₃SO₂Na): Commonly referred to as the Langlois reagent, this salt is a widely used and bench-stable precursor for the this compound. chemrxiv.org It typically requires an oxidant to initiate the radical generation process. The oxidation of the trifluoromethanesulfinate anion generates a trifluoromethanesulfonyl radical (CF₃SO₂•), which is unstable and readily extrudes sulfur dioxide (SO₂) to release the desired this compound. This process can be initiated by various means, including chemical oxidants (e.g., tert-butyl hydroperoxide) or through photoredox catalysis.

Hypervalent iodine compounds are highly effective and popular reagents for generating trifluoromethyl radicals due to their stability and reactivity. chemrxiv.orgnih.gov

Togni's Reagents: These are cyclic hypervalent iodine(III) compounds. Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a prominent example. nih.gov The generation of the •CF₃ radical from Togni's reagents often proceeds via a single-electron transfer (SET) reduction. nih.gov This reduction can be triggered by various methods, including transition metal catalysts, photoredox catalysts, or as discussed, mechanochemical activation with piezoelectric materials. rsc.orgresearchgate.net

Umemoto's Reagents: These are salt-type reagents, typically S-(trifluoromethyl)diarylsulfonium salts. They are powerful electrophilic trifluoromethylating agents but can also serve as sources of the this compound under reductive conditions. Similar to Togni's reagents, they can be activated via photoredox catalysis or other SET processes to release the •CF₃ radical. rsc.org

Anhydrides can also be utilized to generate trifluoromethyl radicals, often through decarboxylation pathways.

Trifluoroacetic Anhydride ((CF₃CO)₂O): While more commonly used as an acylating agent, trifluoroacetic anhydride can be involved in pathways that lead to •CF₃ formation. For instance, in combination with an oxidant and a suitable catalyst, the trifluoroacetate group can undergo oxidative decarboxylation to yield the this compound.

Trifluoromethanesulfonic Anhydride (Tf₂O): This powerful electrophile is primarily known for its use in forming triflates. However, under specific reductive conditions, it can be induced to release a this compound, although this is a less common application compared to other dedicated radical precursors.

Table 2: Overview of Common this compound Precursors

| Reagent Class | Example Compound | Common Name | Activation Method |

|---|---|---|---|

| Organosilicon | Trifluoromethyltrimethylsilane | Ruppert's Reagent | Photoredox Catalysis |

| Sulfur-Containing | Sodium Trifluoromethanesulfinate | Langlois Reagent | Oxidation (Chemical or Photoredox) |

| Hypervalent Iodine | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one | Togni Reagent II | Reduction (SET), Mechanochemical |

| Hypervalent Iodine | S-(Trifluoromethyl)diarylsulfonium salts | Umemoto's Reagents | Reduction (SET), Photoredox |

Haloalkane-Derived Sources (e.g., Trifluoroiodomethane)

Trifluoroiodomethane (CF₃I) is a widely utilized precursor for the generation of the this compound. The carbon-iodine bond in CF₃I is relatively weak, allowing for its homolytic cleavage to produce the •CF₃ radical and an iodine radical (•I) upon the input of energy, typically in the form of heat or light.

Photochemical Generation:

The photochemical cleavage of trifluoroiodomethane is a common and efficient method for generating trifluoromethyl radicals. Irradiation of CF₃I with ultraviolet (UV) light provides the necessary energy to break the C-I bond. This method is often employed in organic synthesis due to its mild reaction conditions, typically proceeding at or below room temperature. The process can be initiated using a standard mercury vapor lamp. For instance, the oxidative addition of CF₃I to a gold(I) complex was found to be initiated by exposure to ambient fluorescent light, highlighting the facility of this radical generation pathway.

Thermal Generation:

Heating trifluoroiodomethane can also induce the homolytic cleavage of the C-I bond to form the this compound. researchgate.net This method is straightforward but may require higher temperatures, which can sometimes lead to undesired side reactions or decomposition of sensitive substrates. The thermal decomposition of CF₃I has been studied to understand the kinetics of •CF₃ radical recombination. researchgate.net

The this compound, once generated from CF₃I, can then participate in a variety of chemical transformations, including addition to alkenes and alkynes, and aromatic trifluoromethylation. wikipedia.org

| Precursor | Generation Method | Conditions | Key Features |

| Trifluoroiodomethane (CF₃I) | Photochemical | UV irradiation (e.g., Hg vapor lamp), ambient light | Mild reaction conditions, high efficiency. |

| Trifluoroiodomethane (CF₃I) | Thermal | Heating | Simple method, but can require high temperatures. researchgate.net |

Advanced Radical Precursor Systems and Donors

Beyond simple haloalkanes, a range of more sophisticated reagents and systems have been developed to provide controlled and efficient access to the this compound. These advanced precursors often offer advantages in terms of stability, handling, and reactivity under specific catalytic conditions.

Umemoto's Reagents:

Umemoto's reagents are electrophilic trifluoromethylating agents, specifically S-(trifluoromethyl)dibenzothiophenium salts. nih.gov While they are often used for electrophilic trifluoromethylation, they can also serve as precursors for the this compound. wikipedia.orgnih.gov The generation of the •CF₃ radical from Umemoto's reagents can be achieved through a single-electron transfer (SET) process. wikipedia.org This can be initiated photochemically, where visible light irradiation, sometimes in the presence of a photocatalyst, induces the reduction of the reagent to release the this compound. nih.gov In some cases, the reaction can proceed without a catalyst, relying on the photo-homolysis of the reagent itself. nih.gov

Togni's Reagents:

Togni's reagents are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that are widely used for trifluoromethylation reactions. nih.gov These reagents can generate trifluoromethyl radicals through various mechanisms. In the presence of a copper catalyst, for example, the Togni reagent can be activated to form a radical intermediate that subsequently releases the •CF₃ radical. nih.gov This process is often part of a catalytic cycle in trifluoromethylation reactions of various substrates.

Langlois' Reagent (Sodium Trifluoromethanesulfinate):

Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of the this compound. tcichemicals.comtcichemicals.comccspublishing.org.cn The generation of the •CF₃ radical from Langlois' reagent typically requires an oxidant. wikipedia.org In the presence of an oxidant like tert-butyl hydroperoxide or under electrochemical oxidation, the trifluoromethanesulfinate anion is oxidized, leading to the formation of the this compound with the concurrent release of sulfur dioxide (SO₂). nih.gov This method is widely used for the trifluoromethylation of electron-rich aromatic compounds and alkenes. ccspublishing.org.cnwikipedia.org

Trifluoromethanesulfonyl Chloride:

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), or triflyl chloride, is another versatile reagent for generating the this compound. wikipedia.orgnih.gov The •CF₃ radical can be produced from CF₃SO₂Cl through a single-electron transfer reduction. nih.gov This process is often facilitated by photoredox catalysis, where a photocatalyst, upon excitation by visible light, reduces the triflyl chloride. wikipedia.orgnih.gov This reduction leads to the cleavage of the C-S bond and the release of sulfur dioxide, ultimately forming the this compound. nih.gov

Photoredox Catalysis:

Photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals from a variety of precursors. nih.gov This approach utilizes a photocatalyst, often a ruthenium or iridium complex, which becomes a potent reductant or oxidant upon excitation with visible light. nih.gov The excited photocatalyst can then engage with a this compound precursor, such as Umemoto's reagents, Togni's reagents, or triflyl chloride, through a single-electron transfer process to generate the •CF₃ radical under very mild conditions. wikipedia.orgnih.gov A key advantage of photoredox catalysis is the ability to use low-energy visible light, which allows for high functional group tolerance and broad applicability in organic synthesis. nih.gov

| Precursor System/Donor | Mechanism of •CF₃ Generation | Typical Conditions/Activators |

| Umemoto's Reagents | Single-Electron Transfer (SET), Photo-homolysis | Photoredox catalysis (visible light), Direct irradiation. wikipedia.orgnih.gov |

| Togni's Reagents | Catalytic activation, Single-Electron Transfer (SET) | Copper catalysts, Photoredox catalysis. nih.gov |

| Langlois' Reagent (CF₃SO₂Na) | Oxidation | Oxidants (e.g., t-BuOOH), Electrochemical oxidation, Photoredox catalysis. ccspublishing.org.cnwikipedia.org |

| Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Single-Electron Transfer (SET) Reduction | Photoredox catalysis (visible light). wikipedia.orgnih.gov |

Reactivity and Reaction Mechanisms Involving the Trifluoromethyl Radical

Radical Addition Reactions

Radical addition reactions involving the trifluoromethyl radical are a powerful tool for the introduction of the trifluoromethyl group into organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. princeton.edu

The addition of the this compound to alkenes and alkynes is a well-established method for the synthesis of trifluoromethylated alkanes and alkenes, respectively. The reaction is typically initiated by the generation of the •CF₃ radical from a suitable precursor, such as trifluoroiodomethane (CF₃I) or Togni's and Umemoto's reagents, often facilitated by photoredox catalysis or other radical initiation methods. wikipedia.orgnih.gov

The general mechanism involves the addition of the •CF₃ radical to the carbon-carbon multiple bond, forming a new carbon-centered radical intermediate. nih.gov This intermediate can then undergo various subsequent reactions, such as hydrogen atom abstraction or reaction with another radical species, to yield the final product. For instance, in the presence of a hydrogen donor, a hydrotrifluoromethylation reaction occurs. nih.gov

The reaction can be illustrated by the following general scheme:

Initiation: Generation of the this compound (•CF₃) from a precursor.

Propagation Step 1: Addition of the •CF₃ radical to an alkene or alkyne to form a β-trifluoromethyl radical intermediate. nih.gov

Propagation Step 2: The resulting radical abstracts a hydrogen atom from a donor or reacts with another species to form the final product and regenerate a radical to continue the chain.

Several methods have been developed for the trifluoromethylation of alkenes and alkynes, including those mediated by transition metals like copper and iron, as well as metal-free approaches using photoredox catalysis. nih.govuniovi.es

Table 1: Examples of Reagents for this compound Addition to Alkenes and Alkynes

| Reagent/System | Description |

|---|---|

| CF₃I / Triethylborane | A classic system for generating •CF₃ for addition reactions. wikipedia.org |

| Umemoto's Reagent / Photoredox Catalyst | Visible-light-induced generation of •CF₃ for hydrotrifluoromethylation. nih.gov |

| Sodium Trifluoromethanesulfinate (Langlois Reagent) | A benchtop-stable solid that can generate •CF₃ for additions. nih.gov |

| Trifluoromethanesulfonyl Chloride / Photoredox Catalyst | A mild and efficient method for trifluoromethylation. wikipedia.org |

Addition to Aromatic and Heteroaromatic Systems

The direct trifluoromethylation of aromatic and heteroaromatic compounds via a radical mechanism is a highly valuable transformation, as it allows for the late-stage introduction of the CF₃ group into complex molecules. princeton.edu This approach often circumvents the need for pre-functionalized substrates that are typically required in traditional cross-coupling methods. nih.gov

The reaction mechanism generally involves the addition of the electrophilic this compound to the electron-rich aromatic or heteroaromatic ring, forming a radical intermediate. Subsequent oxidation of this intermediate, often facilitated by an oxidant present in the reaction mixture, leads to the rearomatization of the ring and the formation of the trifluoromethylated product. nih.gov

This method has been successfully applied to a wide range of substrates, including both electron-rich and electron-deficient aromatic and heteroaromatic systems. princeton.edunih.gov The regioselectivity of the addition can sometimes be influenced by the electronic properties of the substrate and the reaction conditions. chemrxiv.org For many heteroaromatic compounds, the trifluoromethylation occurs at the innately reactive positions of the substrate. nih.gov

The reaction of trifluoromethyl radicals with isocyanides provides a unique pathway for the synthesis of nitrogen-containing compounds. The addition of a radical species to the isocyanide carbon atom generates an imidoyl radical intermediate. nih.gov This reactive intermediate can then undergo further transformations, most notably intramolecular cyclization, to construct various heterocyclic scaffolds. nih.govresearchgate.net

A prominent application of this reaction is the synthesis of 6-(trifluoromethyl)phenanthridine derivatives from 2-isocyanobiphenyls. dntb.gov.ua The proposed mechanism involves the addition of the •CF₃ radical to the isocyanide, followed by an intramolecular homolytic aromatic substitution onto the adjacent aromatic ring. nih.govresearchgate.net This process has been achieved using various methods to generate the this compound, including photoredox catalysis. researchgate.net This radical addition-cyclization strategy offers an efficient route to complex, trifluoromethylated nitrogen heterocycles. dntb.gov.ua

The stereochemistry and regiochemistry of this compound additions are critical aspects that determine the structure of the final product.

In the addition to unsymmetrical alkenes, the regioselectivity is often governed by the stability of the resulting carbon-centered radical intermediate. According to Markovnikov's rule for radical additions, the radical adds to the less substituted carbon of the double bond to form the more stable (more substituted) radical intermediate. libretexts.org However, "anti-Markovnikov" selectivity can be observed in certain cases, particularly with alkenes bearing strong electron-withdrawing groups. nih.govlibretexts.org The regioselectivity is highly dependent on the specific substrate and reaction conditions. nih.gov

For additions to alkynes, the reaction can lead to the formation of vinyl compounds with specific stereochemistry (E/Z isomers). The stereochemical outcome is often influenced by the reaction mechanism and the nature of the subsequent steps following the initial radical addition. uniovi.esrsc.org For example, copper-catalyzed cyanotrifluoromethylation of alkynes has been shown to exhibit excellent stereoselectivity, favoring the formation of the E-isomer. uniovi.es

Cascade and Tandem Radical Processes

This compound-initiated cascade or tandem reactions are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single step. These processes involve a sequence of intramolecular and/or intermolecular reactions that are triggered by the initial radical event.

A significant application of this compound-initiated cascade reactions is in the synthesis of heterocyclic compounds. beilstein-journals.orgnih.gov In a typical cascade, the process is initiated by the addition of a this compound to a suitably designed substrate containing multiple reactive sites, such as an alkene and an aromatic ring. beilstein-journals.orgnih.gov

For example, a visible-light-promoted protocol has been developed for the synthesis of dihydropyrido[1,2-a]indolones. beilstein-journals.org The proposed mechanism begins with the generation of a this compound from Umemoto's reagent upon light irradiation. nih.gov This radical then adds to a terminal alkene, creating a new radical intermediate. This intermediate subsequently undergoes an intramolecular cyclization onto an indole (B1671886) ring. beilstein-journals.orgnih.gov The resulting cyclic radical is then oxidized and deprotonated to afford the final trifluoromethylated heterocyclic product. nih.gov Such cascade reactions provide a rapid and efficient means to access structurally diverse and medicinally relevant trifluoromethylated heterocycles. acs.orgresearchgate.net

Intramolecular Radical Annulation (C–O, C–N, C–C Bond Forming Reactions)

The generation of a this compound can initiate a cascade of reactions, leading to the formation of complex cyclic structures through intramolecular annulation. This process involves the initial addition of the ·CF₃ radical to an unsaturated bond within a molecule, followed by a cyclization step where the newly formed radical attacks another part of the molecule, creating a new ring system. These reactions are powerful tools for synthesizing trifluoromethylated heterocycles and carbocycles.

C–N and C–C Bond Formation: A notable example is the copper-catalyzed oxidative trifluoromethylation of electron-deficient alkenes. chemistryviews.org This method utilizes the Langlois reagent (CF₃SO₂Na) as the trifluoromethyl source. The process is initiated by the formation of a this compound, which adds to an alkene. The resulting radical intermediate then undergoes an intramolecular cyclization, attacking an aryl ring to form a spirocyclic intermediate. Subsequent oxidation and rearrangement lead to the formation of valuable CF₃-containing oxindoles. This reaction cascade involves the formation of both a new C–C bond and a new C–N bond. chemistryviews.org

Visible-light-induced radical cascade reactions have also been developed. For instance, N-alkenyl quinazolinones can be converted into trifluoromethylated polycyclic quinazolinones. mdpi.com The reaction starts with the addition of a this compound (generated from CF₃Br) to the alkene. The resulting radical intermediate undergoes intramolecular cyclization by attacking the aromatic ring, followed by an oxidation and deprotonation sequence to yield the final polycyclic product. mdpi.com Similarly, visible-light-promoted protocols can be used to construct dihydropyrido[1,2-a]indolone skeletons from indole substrates, proceeding through a cascade cyclization initiated by a this compound. nih.gov

C–O and C–C Bond Formation: The synthesis of 2-trifluoromethyl-3-acylindoles can be achieved through a visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. rsc.org In this process, a radical is generated on the imidoyl chloride moiety, which then attacks the alkyne to form a vinyl radical. This intermediate cyclizes onto the phenyl ring, and a subsequent reaction with oxygen or water leads to the formation of the acyl group, resulting in a sequential C–C and C–O bond formation process. rsc.org Photoredox catalysis has also been employed for a general intramolecular cyclization to prepare various oxygen-, sulfur-, and nitrogen-containing heterocycles of different sizes under mild conditions. nih.gov

| Substrate Type | CF₃ Source | Catalyst/Conditions | Bonds Formed | Product Type | Reference |

|---|---|---|---|---|---|

| N-Aryl Acrylamides | CF₃SO₂Na | Copper Catalyst | C–C, C–N | CF₃-containing Oxindoles | chemistryviews.org |

| N-Alkenyl Quinazolinones | CF₃Br | Visible Light / Photocatalyst | C–C, C–N | Polycyclic Quinazolinones | mdpi.com |

| N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | Substrate | Visible Light / Ru(phen)₃²⁺ | C–C, C–O | 2-Trifluoromethyl-3-acylindoles | rsc.org |

| Unsaturated Alcohols, Thiols, Amines | Togni's Reagent | Visible Light / Photocatalyst | C–C, C–O/S/N | CF₃-containing Heterocycles | nih.gov |

Specific Functionalization Reactions

The high reactivity of the this compound has been harnessed to develop a wide array of specific functionalization reactions, enabling the direct incorporation of the CF₃ group into diverse organic molecules.

C-H Trifluoromethylation Methodologies

Direct trifluoromethylation of C–H bonds is a highly desirable transformation as it allows for the late-stage functionalization of complex molecules without the need for pre-installed functional groups. researchgate.net Radical-mediated approaches have been particularly successful in this area.

Arenes and Heteroarenes: Photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of unactivated arenes and heteroarenes. researchgate.netbohrium.com In a typical system, a photocatalyst, such as Ru(bpy)₃Cl₂ or Ir(ppy)₃, absorbs visible light and enters an excited state. This excited state can then reduce a trifluoromethyl source, like triflyl chloride (CF₃SO₂Cl) or Umemoto's reagent, via a single-electron transfer (SET) process to generate a this compound. researchgate.net This electrophilic radical then adds to the electron-rich position of an arene or heteroarene, forming a cyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate by the oxidized photocatalyst, followed by deprotonation, yields the trifluoromethylated aromatic compound. researchgate.net Cobalt-catalyzed photoredox systems have also been developed for this purpose, where a Co-CF₃ intermediate is activated by visible light to release the ·CF₃ radical. nih.govacs.org

Benzylic C–H Bonds: The trifluoromethylation of benzylic C–H bonds provides access to valuable building blocks. Cooperative catalysis, combining photoredox and copper catalysis, has enabled the first enantioselective radical trifluoromethylation of these bonds. nih.gov This system uses a photocatalyst to generate a benzylic radical through a hydrogen atom transfer (HAT) process, and a chiral copper catalyst then mediates the enantioselective transfer of a CF₃ group to this radical. nih.govacs.orgrsc.org Another mild method involves the use of a copper-based reagent in an acetone/water solvent system, showing high selectivity for the least sterically hindered hydrogen atom and achieving monotrifluoromethylation even when multiple benzylic sites are available. acs.org

| C–H Bond Type | Methodology | Typical CF₃ Source | Key Features | Reference |

|---|---|---|---|---|

| Arene/Heteroarene | Photoredox Catalysis (Ru, Ir) | CF₃SO₂Cl, Umemoto's Reagent | Mild conditions, broad scope, direct functionalization. | researchgate.net |

| Arene/Heteroarene | Cobalt-Photoredox Catalysis | Umemoto's Reagent | Visible light activation of a Co-CF₃ intermediate. | nih.govacs.org |

| Benzylic | Cooperative Photoredox/Copper Catalysis | Togni's Reagent | Enantioselective, generates chiral centers. | nih.govacs.org |

| Benzylic | Copper-Catalyzed | Grushin's Reagent | Mild, aqueous system, selective for least hindered C-H. | acs.org |

Difunctionalization Reactions (e.g., Oxytrifluoromethylation, Aminotrifluoromethylation, Azidotrifluoromethylation)

Difunctionalization of alkenes allows for the simultaneous introduction of a trifluoromethyl group and another functional group across a double bond, rapidly increasing molecular complexity.

Oxytrifluoromethylation: This reaction installs a CF₃ group and an oxygen-based functional group. A mild and versatile method utilizes a copper(I)/2,2′-biquinoline catalytic system. nih.gov The reaction is believed to proceed via an atom transfer-type radical addition pathway. The process is initiated by the addition of the ·CF₃ radical to the alkene, followed by trapping of the resulting alkyl radical intermediate by an oxygen nucleophile (from carboxylic acids, alcohols, or phenols) in a copper-mediated step. nih.gov The reaction's radical nature is supported by its inhibition in the presence of radical scavengers like TEMPO. nih.gov

Aminotrifluoromethylation: While most aminotrifluoromethylations proceed via initial ·CF₃ radical addition, an alternative pathway involving the addition of a nitrogen-centered radical has been developed. acs.orgnih.govacs.org Using a Cu(OTf)₂ catalyst, N-fluorobis(benzenesulfonyl)imide (NFSI) as an N-radical precursor, and (bpy)Zn(CF₃)₂ as the CF₃ source, a regioselectivity opposite to that of CF₃-initiated reactions is achieved. acs.orgnih.gov The mechanism involves the generation of a nitrogen radical that adds to the alkene, forming a carbon-centered radical, which is then trapped by the trifluoromethyl group. acs.orgnih.govacs.org Asymmetric versions of intermolecular radical aminotrifluoromethylation have also been established using cooperative Cu(I)/chiral phosphoric acid catalysis. researchgate.net

Azidotrifluoromethylation: This reaction introduces both a CF₃ and an azide (B81097) (N₃) group. Photoredox-induced three-component azidotrifluoromethylation of alkenes has been reported. rsc.org A photocatalyst reduces an electrophilic CF₃ source to generate the ·CF₃ radical, which adds to the alkene. The resulting alkyl radical is oxidized to a carbocation by the photocatalyst, and this cation is then trapped by an azide nucleophile. rsc.orgwikipedia.org A metal-free approach uses trifluoromethanesulfonyl azide (CF₃SO₂N₃) as a bifunctional reagent that can deliver both the azide and, through a more complex pathway, the this compound to unactivated alkenes. researchgate.netthieme.de

| Reaction | Typical Reagents | Catalyst/Conditions | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Oxytrifluoromethylation | Togni's Reagent, Alcohol/Acid | Copper(I)/Biquinoline | ·CF₃ radical addition followed by copper-mediated C-O bond formation. | nih.gov |

| Aminotrifluoromethylation | NFSI, (bpy)Zn(CF₃)₂ | Cu(OTf)₂ | N-radical addition followed by C-CF₃ bond formation. | acs.orgnih.gov |

| Azidotrifluoromethylation | Togni's Reagent, NaN₃ | Photoredox Catalyst / Visible Light | ·CF₃ radical addition, oxidation to carbocation, nucleophilic trapping. | rsc.org |

| Azidotrifluoromethylation | CF₃SO₂N₃ | Metal-free | Bifunctional reagent acts as source for both groups. | researchgate.netthieme.de |

Hydrotrifluoromethylation Transformations

Hydrotrifluoromethylation involves the net addition of a hydrogen atom and a trifluoromethyl group across an unsaturated C-C bond. This reaction is a direct and atom-economical method for synthesizing trifluoromethylated alkanes and alkenes from simple alkenes and alkynes.

The reaction typically proceeds through a radical chain mechanism. A this compound is first generated from a suitable precursor, such as trifluoromethyl iodide (CF₃I) or Langlois' reagent (CF₃SO₂Na). researchgate.netresearchgate.net This radical adds to the alkene or alkyne, creating a β-trifluoromethyl-substituted alkyl or vinyl radical. This new radical intermediate then abstracts a hydrogen atom from a hydrogen donor present in the reaction mixture to yield the final product and propagate the radical chain. researchgate.netnih.gov

Various methods have been developed to initiate the formation of the ·CF₃ radical. An environmentally benign strategy uses an inorganic electride, [Ca₂N]⁺·e⁻, as an electron source to reduce CF₃I. researchgate.net In this system, ethanol (B145695) serves as both the solvent and the hydrogen atom source. researchgate.net Silyl radicals, generated under blue light irradiation, can also mediate the process by abstracting iodine from CF₃I to generate the ·CF₃ radical, with a silane (B1218182) like (TMS)₃SiH acting as the hydrogen atom donor for the final step. nih.gov

| Substrate | CF₃ Source | Initiation Method | H-Atom Source | Reference |

|---|---|---|---|---|

| Alkenes/Alkynes | CF₃I | Inorganic Electride ([Ca₂N]⁺·e⁻) | Ethanol | researchgate.net |

| Alkenes | CF₃SO₂Na | Mn(OAc)₃·2H₂O (oxidant) | Solvent/Substrate | researchgate.net |

| Electron-deficient Alkenes | CF₃I | Silyl Radical / Blue Light | (TMS)₃SiH | nih.gov |

Carbotrifluoromethylation Processes

Carbotrifluoromethylation describes a class of reactions where both a trifluoromethyl group and a carbon-based moiety are installed across a double or triple bond in a single operation. This powerful strategy allows for the rapid construction of complex molecular frameworks containing the valuable CF₃ group. The specific nature of the carbon-based group can vary widely, including aryl, and alkyl groups. These transformations often rely on radical mechanisms, where the addition of the this compound to an unsaturated substrate is the key initiating step.

For example, a base-induced three-component radical azotrifluoromethylation of alkenes has been developed. nih.gov This process involves the reaction of aryl diazonium salts with CF₃SO₂Na. This generates both an aryl radical and a this compound. The this compound adds to the alkene to form a β-CF₃-substituted radical intermediate, which is then trapped by a diazene (B1210634) species derived from the diazonium salt, resulting in the final azofluoromethylated product. nih.gov This metal-free method showcases the ability to form a C-CF₃ bond and a C-N bond, with the nitrogen being attached to an aryl (carbon) group.

Decarboxylative Trifluoromethylation Reactions

Decarboxylative couplings have emerged as a powerful strategy for forming C-CF₃ bonds, utilizing readily available carboxylic acids as starting materials. These reactions leverage the fact that alkyl radicals can be easily generated from aliphatic carboxylic acids via oxidative decarboxylation.

A highly efficient method combines photoredox and copper catalysis to convert aliphatic carboxylic acids into their corresponding trifluoromethyl analogues. acs.orgnih.govscispace.comscite.ai The proposed mechanism involves a dual catalytic cycle. The photocatalyst, upon excitation by visible light, oxidizes a Cu(II)-carboxylate complex. This oxidation event facilitates the extrusion of CO₂, generating an alkyl radical. nih.gov This radical is then captured in a copper-mediated step, ultimately reacting with an electrophilic trifluoromethylating agent, such as Togni's reagent, to form the C(sp³)–CF₃ bond. nih.govscispace.com This methodology is noted for its exceptional functional group tolerance, enabling the late-stage trifluoromethylation of complex natural products and medicinal agents. acs.org

| Substrate | Catalytic System | CF₃ Source | Key Intermediate | Reference |

|---|---|---|---|---|

| Aliphatic Carboxylic Acids | Photoredox (Ir) and Copper Catalysis | Togni's Reagent | Alkyl Radical (from CO₂ extrusion) | acs.orgnih.govscispace.com |

Mechanisms of Trifluoromethyl Group Transfer

The transfer of a trifluoromethyl (CF3) group is a critical process in synthetic chemistry, enabling the introduction of this important moiety into organic molecules. The mechanisms governing this transfer are diverse, often depending on the specific reagents and reaction conditions employed. Key pathways include the direct coupling of radical species and processes mediated by organometallic complexes.

Radical-Radical Cross-Coupling Mechanisms

Radical-radical cross-coupling represents a direct method for the formation of a C-CF3 bond. This mechanism involves the generation of a this compound (•CF3) and an organic radical (R•), which then combine to form the trifluoromethylated product (R-CF3). The success of this approach often hinges on controlling the concentrations of the transient radical species to favor the desired cross-coupling over competing homocoupling reactions (•CF3 + •CF3 → C2F6; R• + R• → R-R).

The "persistent radical effect" can be exploited to achieve selective cross-coupling. thieme-connect.de If one of the radical species is significantly more stable (persistent) than the other (transient), the transient radical will be consumed primarily by reacting with the persistent radical, as the concentration of the transient radical is too low for efficient self-termination. thieme-connect.de

Transition metals can also play a crucial role in mediating these couplings by converting transient radicals into more stable, longer-lived species through complexation or oxidative addition, thereby facilitating selective cross-coupling. thieme-connect.de For instance, visible-light-induced methods have been developed for the trifluoromethylation and monofluoroalkenylation of alkenes, proceeding through a challenging radical-radical cross-coupling step. researchgate.net Another approach involves a photoinduced charge transfer between an electron donor-acceptor (EDA) complex to generate an α-hydroxytrifluoroethyl radical, which then participates in a nickel-catalyzed cross-coupling with aryl bromides. acs.org

Reductive Elimination Pathways in Organometallic Complexes

Reductive elimination from organometallic complexes is a fundamental step in many catalytic trifluoromethylation reactions. In this process, a metal center, typically a transition metal like palladium, copper, or gold, bearing both a trifluoromethyl group and an organic ligand, expels these two groups to form a new carbon-carbon or carbon-heteroatom bond. rsc.org

For palladium(II) complexes, the reductive elimination of Ar-CF3 is a key step in Pd-catalyzed aromatic trifluoromethylation. rsc.org Theoretical studies have shown that this process is influenced by electronic and ligand effects. For example, clean and facile Ph-CF3 reductive elimination was observed from a [(Xantphos)Pd(Ph)(CF3)] complex, demonstrating the viability of this pathway in catalytic cycles.

In copper-mediated trifluoromethylation, cuprate (B13416276) complexes of the type [Cu(R)(CF3)3]⁻ are key intermediates. researchgate.net These complexes can undergo either a concerted reductive elimination of R-CF3 or a stepwise pathway involving the release of R• and •CF3 radicals, which then recombine. The preferred pathway often depends on the stability of the organic radical (R•); more stable radicals favor the stepwise mechanism. researchgate.net

Gold(III) complexes also exhibit reductive elimination to form C-CF3 bonds. Heating solutions of [Au(CF3)(Me)(X)(PR3)] complexes leads to the reductive elimination of MeX, where X can be another methyl group, triflate, or a halogen. Mechanistic studies suggest these reactions can proceed through tricoordinate intermediates or via nucleophilic attack on the Au-bound methyl carbon.

Influence of Ligand Design on Radical Transfer Efficiency

The design of ligands coordinated to the metal center is paramount in controlling the efficiency and selectivity of trifluoromethyl group transfer from organometallic complexes. Ligands can influence the reaction through both steric and electronic effects.

In palladium-catalyzed reactions, the choice of ligand significantly impacts the rate of reductive elimination. For instance, the use of bulky, electron-donating phosphine (B1218219) ligands like Xantphos and BrettPhos has been shown to promote Ar-CF3 reductive elimination from Pd(II) centers. DFT calculations have indicated that the activation barrier for this process is largely influenced by the elongation of the strong Pd-CF3 bond in the transition state.

Redox-active ligands offer a distinct strategy for generating trifluoromethyl radicals. A well-defined copper(II) complex bearing iminosemiquinone ligands can reduce an electrophilic CF3+ source to a •CF3 radical. nih.gov This process is mediated by the ligand, which undergoes oxidation, while the copper center maintains its +2 oxidation state. This ligand-centered redox behavior allows for the controlled generation of •CF3 radicals for various transformations. nih.gov The visible-light-induced ligand-to-metal charge transfer (LMCT) process is another emerging strategy that uses metal complexes to generate fluoroalkyl radicals under mild conditions, overcoming the limitations of traditional photocatalysts. nih.gov

Intermolecular and Intramolecular Interactions

The this compound is a highly reactive species that readily engages in various intermolecular and intramolecular reactions. Its interactions with other radicals are key to both propagation and termination steps in radical chain processes, while quenching pathways lead to the cessation of these reactions.

Reactions with Other Reactive Radicals (e.g., Hydroxyl and Hydrogen Radicals)

The this compound reacts efficiently with other small, highly reactive radicals.

Reaction with Hydroxyl Radical (•OH): The reaction between •CF3 and •OH has been studied theoretically. acs.org This combination reaction is a significant termination step in environments where both radicals are present, such as in certain atmospheric or combustion processes. A multiplex labeling chemistry has been developed utilizing •CF3 radicals produced from a trifluoromethylation reagent under controlled •OH doses generated by X-rays for protein footprinting. chemrxiv.org This dual labeling approach enhances the labeling of amino acids with low •OH reactivity. chemrxiv.org

Reaction with Hydrogen Radical (•H): The this compound readily abstracts a hydrogen atom from various sources. The reaction of •CF3 with molecular hydrogen (H2) to form fluoroform (CF3H) and a hydrogen atom is a fundamental hydrogen abstraction process. google.com The reaction of hot (translationally excited) trifluoromethyl radicals with hydrocarbons is a primary mode of reaction. google.com In aqueous solutions, •CF3 radicals can abstract hydrogen from formate, producing CF3H. rsc.org

The table below summarizes key reaction rate constants for the this compound.

| Reactant | Product(s) | Rate Constant (k) | Temperature (K) | Conditions |

| Aniline | CF3-Aniline Adduct | 2.5 x 10^8 M⁻¹s⁻¹ | 293 | Aqueous Solution |

| Formate (HCOO⁻) | CF3H + •COO⁻ | 3.4 x 10^7 M⁻¹s⁻¹ | 293 | Aqueous Solution |

| n-Butane | CF3H + •C4H9 | log k = 11.77 - (6190/2.303RT) | - | Gas Phase |

| Methanol (CH3OH) | CF3H + •CH2OH | log k = 10.0 - (4700/2.303RT) | 357-435 | Gas Phase |

| Methanol (CH3OH) | CF3H + CH3O• | log k = 9.9 - (3700/2.303RT) | 357-435 | Gas Phase |

Data sourced from references rsc.orgrsc.org. Rate constants for n-Butane and Methanol are in units of mol⁻¹ cm³ sec⁻¹ and activation energies (E) are in cal mol⁻¹.

Electron Quenching and Other Radical Termination Pathways

Radical termination pathways are processes that remove free radicals from a system, thereby ending a radical chain reaction. For the this compound, common termination pathways include radical-radical recombination and electron quenching.

Radical Recombination (Dimerization): The most straightforward termination pathway is the self-recombination of two trifluoromethyl radicals to form hexafluoroethane (B1207929) (C2F6).

•CF3 + •CF3 → C2F6 This reaction is typically very fast and diffusion-controlled. The rate constant for the combination of trifluoromethyl radicals is often used as a reference value in gas-phase kinetics, with a commonly accepted value around 10^13.34 mol⁻¹ cm³ s⁻¹. rsc.org

Cross-Combination: As discussed previously, •CF3 can combine with other radical species present in the system (e.g., •OH, R•), which also serves as a termination step for both radicals. thieme-connect.deacs.org

Electron Quenching: Electron quenching involves the transfer of an electron to the radical, resulting in the formation of an anion. This is a form of single-electron reduction.

•CF3 + e⁻ → CF3⁻ The trifluoromethyl anion (CF3⁻) is a key intermediate in nucleophilic trifluoromethylation reactions. The reduction of trifluoromethylarenes can generate radical anion intermediates, which then eliminate a fluoride (B91410) anion to produce a radical intermediate. This radical can then be further reduced to a carbanion. Photoredox catalysis often involves single-electron transfer steps where a photocatalyst in an excited state can either donate or accept an electron, interacting with a CF3 source to generate or quench the •CF3 radical. wikipedia.org For example, an electron-donor-acceptor (EDA) complex can enable a four-component radical cascade reaction involving the this compound. rsc.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization of Trifluoromethyl Radicals and Reaction Intermediates

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the direct detection and characterization of paramagnetic species, including free radicals like •CF₃. uni-halle.de The interaction of the unpaired electron with the magnetic moments of the fluorine and carbon nuclei provides a unique spectral fingerprint.

Direct detection of the elusive trifluoromethyl radical can be challenging due to its short lifetime. However, studies involving the photolysis of trifluoromethyl ketones, such as 1,1,1-trifluoroacetone (B105887) and hexafluoroacetone, in the presence of radical initiators have successfully detected the •CF₃ radical. nih.govresearchgate.net Spin-trapping techniques are often employed, where a transient radical is scavenged by a spin trap (e.g., 2-methyl-2-nitrosopropane) to form a more stable spin adduct, which can then be readily characterized by EPR. researchgate.net

When trapped in solid matrices at low temperatures (e.g., 77 K), the ESR spectrum of the •CF₃ radical can be resolved to provide detailed structural information. researchgate.net The spectrum is characterized by its g-values and hyperfine coupling constants (A), which are sensitive to the radical's electronic structure and geometry. The anisotropic components of the spectrum can be assigned to parallel and perpendicular components arising from the hyperfine coupling to the fluorine nuclei in the axially symmetrical •CF₃ radical. researchgate.net Analysis of the ¹⁹F and ¹³C hyperfine splitting values indicates that the radical has bond angles (∠FCF) near the tetrahedral value, suggesting a pyramidal geometry. researchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| A|| (¹⁹F) | 25.15 mT | Trapped in a glassy matrix of hexafluoropropylene trimer at 77 K | researchgate.net |

| A⊥ (¹⁹F) | 9.1 mT | ||

| g|| | 1.9996 | ||

| g⊥ | 2.0056 |

Photoelectron Spectroscopy (PES) and Photoionization Mass Spectroscopy (PIMS) of Trifluoromethylated Species

Photoelectron Spectroscopy (PES) and Photoionization Mass Spectroscopy (PIMS) are powerful gas-phase techniques used to study the electronic structure and ionization energetics of molecules and radicals. csu.edu.auacs.org